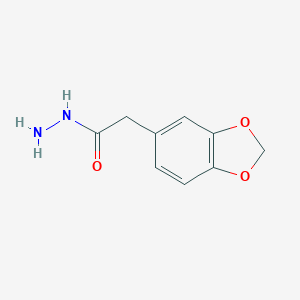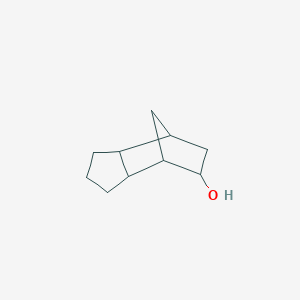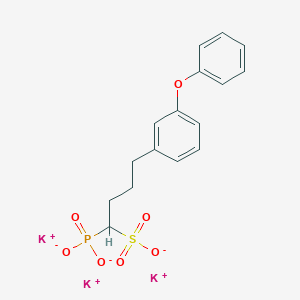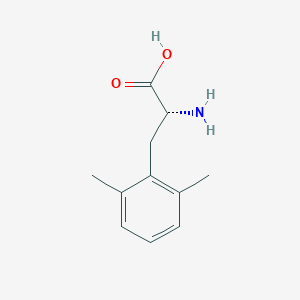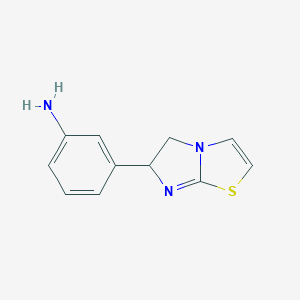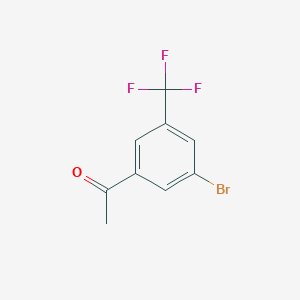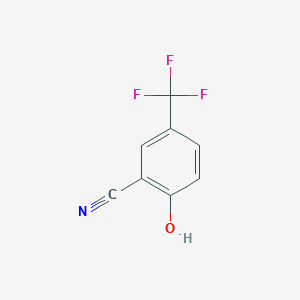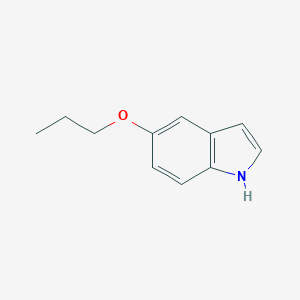
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile, also known as DMACI, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell division, DNA repair, and circadian rhythm regulation. In
Wirkmechanismus
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile acts as a potent and selective inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of CK1 activity, which in turn affects downstream signaling pathways and cellular processes. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to inhibit CK1 isoforms α, δ, and ε, which play important roles in various cellular processes.
Biochemische Und Physiologische Effekte
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and cell division. Inhibition of CK1 by 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile leads to changes in the phosphorylation status of various substrates, which affects downstream signaling pathways. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has several advantages as a tool for scientific research, including its potency and selectivity for CK1, as well as its ability to inhibit multiple CK1 isoforms. However, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile also has limitations, including its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure the specificity of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile's effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile. One area of interest is the development of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile derivatives with improved potency and selectivity for CK1. Another area of interest is the investigation of the role of CK1 in other diseases, such as diabetes and cardiovascular disease. Finally, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile could be used as a tool for investigating the role of CK1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile can be synthesized through a multi-step process starting with the reaction of 4-bromo-1,1-cyclohexadiene with dimethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 5-cyanoindole. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been extensively used in scientific research as a tool for studying the role of CK1 in various cellular processes. It has been shown to inhibit CK1 activity in vitro and in vivo, leading to a range of cellular effects. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been used to investigate the role of CK1 in circadian rhythm regulation, DNA damage response, and cell division. It has also been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
173906-55-3 |
|---|---|
Produktname |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)cyclohexen-1-yl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-20(2)14-6-4-13(5-7-14)16-11-19-17-8-3-12(10-18)9-15(16)17/h3-4,8-9,11,14,19H,5-7H2,1-2H3 |
InChI-Schlüssel |
RSNYUBDIPFPZKJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Kanonische SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Synonyme |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



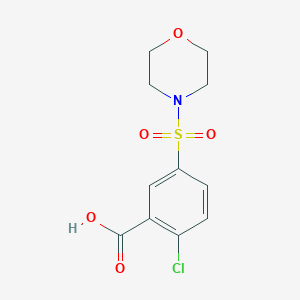
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
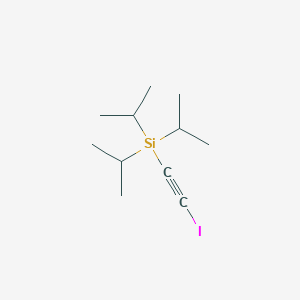
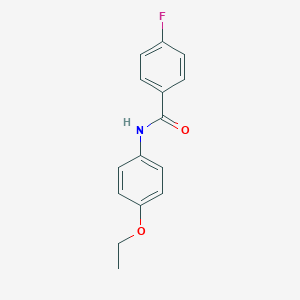
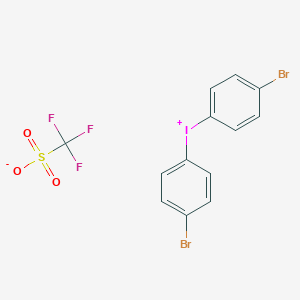
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
